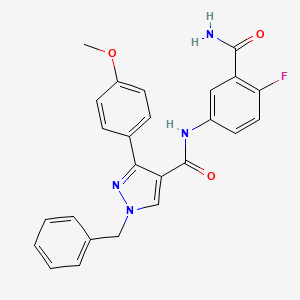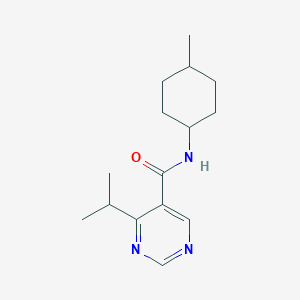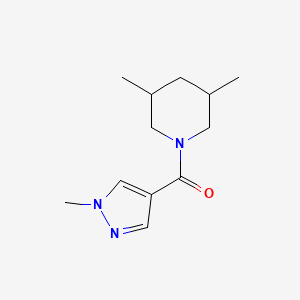![molecular formula C16H24N2O2 B7514012 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7514012.png)
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known to possess a wide range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one may help to alleviate the symptoms of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of serotonin in the brain, which may help to alleviate the symptoms of depression and anxiety. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and has been shown to possess a wide range of pharmacological effects. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
One limitation of using 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one in lab experiments is its potential for toxicity. Like many other chemical compounds, this compound may have toxic effects if not handled properly. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one. One area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for toxicity. Finally, this compound may have potential for use in the treatment of other medical conditions, such as pain and inflammation, and further research is needed to explore these potential applications.
Métodos De Síntesis
The synthesis of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one involves the reaction of 4-(2-Hydroxyphenyl)piperazine with 3,3-dimethylbutan-1-one in the presence of a suitable catalyst. This reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is then purified using standard techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one has been extensively studied in the field of medicinal chemistry due to its pharmacological properties. This compound has been shown to possess antidepressant, anxiolytic, and antipsychotic effects, making it a promising candidate for the treatment of various psychiatric disorders. Additionally, this compound has been investigated for its potential use in the treatment of pain, inflammation, and other medical conditions.
Propiedades
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)12-15(20)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19/h4-7,19H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJJTKHBEZICCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7513972.png)
![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)


